molecular formula C18H21O4P B14069542 Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester CAS No. 64196-48-1

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester

Cat. No.: B14069542
CAS No.: 64196-48-1
M. Wt: 332.3 g/mol
InChI Key: TUGHYXDLNGIWSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester typically involves the reaction of diethyl phosphite with an appropriate ketone under specific conditions. One method involves the treatment of alkynes with diethyl phosphite and t-butyl hydroperoxide in the presence of [Cu(MeCN)4]BF4 under microwave irradiation, which produces the oxyphosphorylation of the triple bond, giving rise to the corresponding β-ketophosphonates in moderate-to-good yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The phosphonic acid ester group is known to form stable complexes with metal ions, which can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, dimethyl ester
  • Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diisopropyl ester
  • Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, dibutyl ester

Uniqueness

Phosphonic acid, (2-oxo-1,2-diphenylethyl)-, diethyl ester is unique due to its specific ester groups and the presence of a diphenylethyl ketone moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

64196-48-1

Molecular Formula

C18H21O4P

Molecular Weight

332.3 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,2-diphenylethanone

InChI

InChI=1S/C18H21O4P/c1-3-21-23(20,22-4-2)18(16-13-9-6-10-14-16)17(19)15-11-7-5-8-12-15/h5-14,18H,3-4H2,1-2H3

InChI Key

TUGHYXDLNGIWSB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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